molecular formula C14H14BrN3O2 B2577123 N-(2-bromophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide CAS No. 1797331-59-9

N-(2-bromophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

Cat. No.: B2577123
CAS No.: 1797331-59-9
M. Wt: 336.189
InChI Key: UFHAEOPTOLEGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide (CAS 1797331-59-9) is a chemical compound with the molecular formula C14H14BrN3O2 and a molecular weight of 336.18 g/mol . This pyridazin-3(2H)-one derivative is offered for research use, particularly in the field of immunology and inflammation studies. Scientific literature indicates that the pyridazin-3(2H)-one scaffold is an appropriate structure for the development of agonists for Formyl Peptide Receptors (FPRs) . FPRs are G-protein-coupled receptors that play an essential role in the regulation of endogenous inflammation and immunity, and are considered promising targets for novel anti-inflammatory and pro-resolving drugs . While research on this specific compound is ongoing, related analogs with arylacetamide chains have been identified as potent FPR agonists, inducing intracellular Ca2+ flux and chemotaxis in human neutrophils . These compounds represent valuable tools for studying FPR activation and signaling pathways . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-bromophenyl)-3-(1-methyl-6-oxopyridazin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c1-18-14(20)9-7-10(17-18)6-8-13(19)16-12-5-3-2-4-11(12)15/h2-5,7,9H,6,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHAEOPTOLEGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)CCC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Amidation: The final step involves the formation of the amide bond, which can be accomplished by reacting the bromophenyl derivative with the pyridazinone intermediate in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromophenyl and pyridazinone moieties could play a crucial role in these interactions by forming hydrogen bonds, hydrophobic interactions, or covalent bonds with the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide

This compound (C₂₁H₂₀BrN₃O₃) shares key features with the target molecule, including a brominated aryl group and a propanamide linker. However, critical differences exist:

  • Heterocyclic Core: The analog contains a pyrimidinone ring (six-membered, two nitrogen atoms), whereas the target compound has a pyridazinone ring (six-membered, two adjacent nitrogen atoms).
  • Substituent Position : The bromine in the analog is at the para position on the phenyl ring, while the target compound has ortho-bromine. Positional isomerism may influence steric interactions and binding selectivity.
  • Side Chain: The analog includes a chiral phenylethyl group, enhancing stereochemical complexity, whereas the target compound’s methyl group on the pyridazinone simplifies substitution.

Physicochemical and Crystallographic Properties

The analog crystallizes in a triclinic system (space group P1) with unit cell parameters a = 7.147 Å, b = 12.501 Å, c = 13.094 Å, and angles α = 118.5°, β = 99.0°, γ = 93.1° . Its molecular packing involves intermolecular hydrogen bonds (N–H⋯O and O–H⋯O), which stabilize the crystal lattice.

Data Tables

Table 1: Structural Comparison

Feature Target Compound Analog
Heterocyclic Core Pyridazinone (1-methyl-6-oxo) Pyrimidinone (4-hydroxy-6-oxo)
Bromine Position Ortho (2-bromophenyl) Para (4-bromophenyl)
Molecular Formula C₁₄H₁₄BrN₃O₂ (estimated) C₂₁H₂₀BrN₃O₃
Chirality None (S)-1-phenylethyl group

Table 2: Calculated Physicochemical Properties*

Property Target Compound Analog
Molecular Weight ~348.2 g/mol 442.31 g/mol
Hydrogen Bond Donors 2 (NH, CONH) 3 (NH, CONH, OH)
LogP ~2.5 (estimated) ~3.1 (experimental)

*Data inferred from structural analysis and analog properties.

Research Implications

The target compound’s pyridazinone core and ortho-bromine warrant further investigation:

  • Biological Screening : Prioritize assays for PDE/COX inhibition and antiviral activity.
  • Crystallography : Solve the crystal structure to elucidate packing interactions and confirm stereochemistry.
  • SAR Studies: Modify the propanamide linker or pyridazinone substituents to optimize potency.

Biological Activity

N-(2-bromophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a bromophenyl group and a dihydropyridazin moiety, which are known to influence its biological activity. The molecular formula is C15H15BrN2OC_{15}H_{15}BrN_{2}O, with a molecular weight of approximately 315.20 g/mol.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural features can inhibit cancer cell proliferation, particularly in colon carcinoma (HCT-15) and breast cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of specific substituents on the phenyl ring is crucial for enhancing cytotoxicity against these cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 24aHCT-1523.30Apoptosis induction
Compound 24bMX-1<5PARP inhibition
N-(2-bromophenyl)-3-(1-methyl-6-oxo...)VariousTBDTBD

Anticonvulsant Activity

In addition to anticancer effects, certain analogs of this compound have displayed anticonvulsant properties. The SAR analysis indicates that modifications to the pyridazine ring can enhance efficacy in seizure models. Notably, compounds with electron-donating groups have shown improved activity in reducing seizure frequency .

The biological activity of this compound can be attributed to several mechanisms:

  • PARP Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which is critical in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells with defective DNA repair pathways .
  • Induction of Apoptosis : The compound may induce apoptosis through mitochondrial pathways, evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors in treated cells .
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

Case Studies

A notable case study involved the evaluation of a related compound's effects on BRCA1/2 mutant cancer cells. The study demonstrated that the compound effectively inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent for genetically predisposed cancers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.